H-D-Tyr-ile-asn-leu-ile-D-thr-arg-gln-arg-D-tyr-NH2
CAS No.:
Cat. No.: VC16542711
Molecular Formula: C61H99N19O15
Molecular Weight: 1338.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C61H99N19O15 |
|---|---|
| Molecular Weight | 1338.6 g/mol |
| IUPAC Name | 2-[[2-[[2-[[2-[[2-[[4-amino-2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-N-[1-[[1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide |
| Standard InChI | InChI=1S/C61H99N19O15/c1-8-31(5)47(78-51(87)38(62)27-34-14-18-36(82)19-15-34)57(93)77-44(29-46(64)85)55(91)76-43(26-30(3)4)56(92)79-48(32(6)9-2)58(94)80-49(33(7)81)59(95)74-40(13-11-25-71-61(68)69)52(88)73-41(22-23-45(63)84)54(90)72-39(12-10-24-70-60(66)67)53(89)75-42(50(65)86)28-35-16-20-37(83)21-17-35/h14-21,30-33,38-44,47-49,81-83H,8-13,22-29,62H2,1-7H3,(H2,63,84)(H2,64,85)(H2,65,86)(H,72,90)(H,73,88)(H,74,95)(H,75,89)(H,76,91)(H,77,93)(H,78,87)(H,79,92)(H,80,94)(H4,66,67,70)(H4,68,69,71) |
| Standard InChI Key | ZSPXOUGXONWRQC-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N |
Introduction
The compound H-D-Tyr-Ile-Asn-Leu-Ile-D-Thr-Arg-Gln-Arg-D-Tyr-NH2 is a synthetic peptide with a specific sequence of amino acids. It includes both L- and D-amino acids, which are stereoisomers of each other. The presence of D-amino acids in peptides can significantly affect their stability and biological activity by altering their susceptibility to proteolytic enzymes.
Synthesis Steps
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Initiation: The synthesis begins with the attachment of the first amino acid to a resin.
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Chain Elongation: Subsequent amino acids are added one by one, with each step involving deprotection and coupling reactions.
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Cleavage: The final peptide is cleaved from the resin.
Biological Activity
While specific biological activities of H-D-Tyr-Ile-Asn-Leu-Ile-D-Thr-Arg-Gln-Arg-D-Tyr-NH2 are not detailed in the literature, peptides with similar structures can exhibit a range of biological functions, including antimicrobial, antiviral, or hormone-like activities.
Potential Applications
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Therapeutic Use: Peptides are increasingly used as therapeutic agents due to their specificity and lower toxicity compared to small molecules.
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Diagnostic Tools: They can also serve as diagnostic markers or probes.
Research Findings
Research on peptides with D-amino acids often focuses on their enhanced stability and resistance to enzymatic degradation. For example, peptides like desmopressin, which contains D-amino acids, show improved metabolic stability compared to their all-L-amino acid counterparts .
Stability Studies
| Peptide Modification | Stability in SIF (t1/2) |
|---|---|
| All-L-amino acids | Rapid degradation |
| D-amino acid inclusion | Enhanced stability |
Future Directions
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Biological Assays: Conducting biological assays to determine its activity and specificity.
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Structural Studies: Investigating its three-dimensional structure to understand its interactions with biological targets.
Given the limited specific information available on this compound, further studies are necessary to elucidate its properties and applications fully.
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